MFCD18318572

Description

This gap highlights the challenges in accessing detailed chemical data for less-documented compounds. Typically, MDL numbers (e.g., MFCD series) correspond to specific chemical structures, synthesis pathways, and applications. For example, compounds like CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1046861-20-4 (MDL: MFCD13195646) are structurally characterized with molecular formulas C₆H₃Cl₂N₃ and C₆H₅BBrClO₂, respectively, and are used in pharmaceutical or materials science research . Without direct data for MFCD18318572, this analysis will focus on a comparative framework using analogous compounds and their properties.

Propriétés

IUPAC Name |

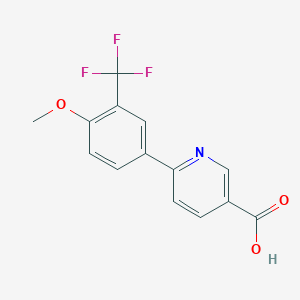

6-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3/c1-21-12-5-3-8(6-10(12)14(15,16)17)11-4-2-9(7-18-11)13(19)20/h2-7H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICHXHBUIRUWRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688400 | |

| Record name | 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-80-5 | |

| Record name | 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318572” typically involves a series of chemical reactions that require precise conditions. The synthetic route may include steps such as nucleophilic substitution, oxidation, or reduction, depending on the desired final product. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to ensure the successful formation of the compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield. Industrial production may also involve purification steps such as crystallization or distillation to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: “MFCD18318572” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts such as palladium or platinum.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

“MFCD18318572” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mécanisme D'action

The mechanism of action of “MFCD18318572” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparaison Avec Des Composés Similaires

Key Observations:

Structural Diversity :

- CAS 918538-05-3 is a dichlorinated pyrazolo-triazine, while CAS 1046861-20-4 contains a boronic acid group, enabling Suzuki-Miyaura coupling applications. CAS 1761-61-1 is a brominated aromatic compound with imidazole derivatives, often used in catalysis .

- The presence of halogens (Cl, Br) in all three compounds enhances electrophilic reactivity, making them intermediates in drug synthesis .

Synthetic Accessibility :

- CAS 918538-05-3 and CAS 1046861-20-4 require transition-metal catalysts (e.g., Pd), whereas CAS 1761-61-1 uses recyclable A-FGO catalysts, aligning with green chemistry principles .

Biological Compatibility: All compounds exhibit moderate solubility (0.24–0.687 mg/mL) and identical bioavailability scores (0.55), suggesting limitations in oral absorption without formulation optimization . None show PAINS alerts or CYP inhibition, indicating low false-positive risks in high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.